![molecular formula C27H46O3 B1264218 7alpha,26-Dihydroxy-5beta-cholestan-3-one](/img/structure/B1264218.png)
7alpha,26-Dihydroxy-5beta-cholestan-3-one
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Overview
Description
7alpha,26-dihydroxy-5beta-cholestan-3-one is a 7alpha-hydroxy steroid, a 26-hydroxy steroid and a 3-oxo-5beta-steroid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.
Scientific Research Applications
Understanding Neurosteroid Metabolism
7alpha,26-Dihydroxy-5beta-cholestan-3-one might be implicated in the biosynthesis and metabolism of neurosteroids within the human brain. Neurosteroids have diverse biological roles, influencing reproductive physiology, sexual behavior, stress responses, and cognitive functions. The presence of steroidogenic enzymes in the brain, such as cytochrome P450 cholesterol side-chain cleavage and 3alpha-hydroxysteroid dehydrogenase, suggests complex pathways for neurosteroidogenesis, potentially involving compounds like 7alpha,26-Dihydroxy-5beta-cholestan-3-one. These pathways contribute to the modulation of various neurotransmitter receptors and are involved in neuroprotection and neurodevelopmental processes. Understanding these mechanisms could lead to therapeutic strategies for neurological conditions and mental health disorders (Stoffel-Wagner, 2001).
Role in Sterol Metabolism and Diagnostics
In the context of sterol metabolism, especially concerning inborn errors and disorders like cerebrotendinous xanthomatosis, 7alpha,26-Dihydroxy-5beta-cholestan-3-one could be a significant metabolite. Disorders stemming from aberrations in sterol biosynthesis, transport, and metabolism often present unique metabolic pathways, where minor pathways in healthy individuals become predominant. Understanding the metabolism of such sterol intermediates is crucial for diagnosing these conditions and could provide insights into their pathophysiology, potentially guiding therapeutic interventions. For instance, the accumulation of specific sterol metabolites in plasma, possibly including derivatives of 7alpha,26-Dihydroxy-5beta-cholestan-3-one, can offer diagnostic markers and shed light on the metabolic disruptions underlying these disorders (Wang & Griffiths, 2018).
properties
Product Name |
7alpha,26-Dihydroxy-5beta-cholestan-3-one |
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Molecular Formula |
C27H46O3 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h17-19,21-25,28,30H,5-16H2,1-4H3/t17?,18-,19+,21-,22+,23+,24-,25+,26+,27-/m1/s1 |
InChI Key |
HXGWUGDCIVSGLK-QOXJXTBWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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